molecular formula C12H14N2O2 B13636423 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Katalognummer: B13636423
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: NCPZHSXDUWUQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the hydrogenation reaction of imidazole and pyridine rings . This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that include condensation reactions, intramolecular cyclizations, and tandem reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes like cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cell signaling . The compound’s effects are mediated through binding to these targets, leading to the modulation of various biological processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid stands out due to its specific sec-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent and its utility in various industrial applications .

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

2-butan-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-3-8(2)10-7-14-5-4-9(12(15)16)6-11(14)13-10/h4-8H,3H2,1-2H3,(H,15,16)

InChI-Schlüssel

NCPZHSXDUWUQGW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CN2C=CC(=CC2=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.